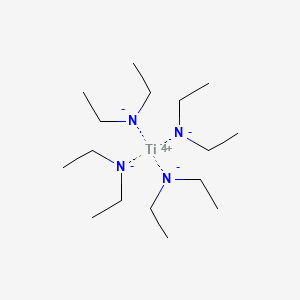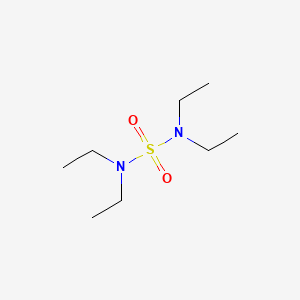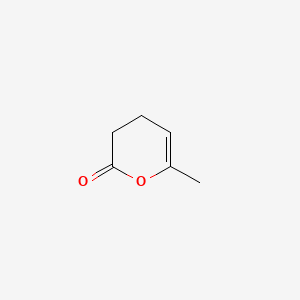
1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene
Descripción general
Descripción
1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene (EPEPB) is an organic compound that has been studied for its potential uses in scientific research. EPEPB is a part of the family of compounds known as phenylalkynes, which are characterized by the presence of a triple bond between two carbon atoms. This compound has been studied for its ability to be used as a synthetic intermediate in organic synthesis, as well as its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Luminescent Materials and Photophysics
Research on luminescent materials has identified compounds structurally related to 1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene as promising candidates for the development of new photoluminescent materials. For instance, the synthesis and photophysical properties of luminescent 2,5-bis(phenylethynyl)thiophenes (BPETs) demonstrate the influence of substituents on the phenyl rings, affecting the absorption and emission maxima. Such compounds, including derivatives with various para-substituents, show characteristics of rapid intersystem crossing and modest fluorescence quantum yields, which are significant for applications in optical materials and devices (Siddle et al., 2007).
Porous Structures for Chemical Functionality
Research into porous structures has led to the development of phenylacetylene silver salts with variable pore sizes and chemical functionalities. These structures have been achieved by modifying the central aromatic ring of the parent molecule and incorporating various pendant groups, demonstrating the versatile application potential in catalysis, storage, and separation technologies (Kiang et al., 1999).
Conductive and Semiconducting Polymers
The synthesis of platinum(II) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives has been explored for their potential in creating conductive and semiconducting materials. Such research has focused on understanding the effects of substituents on the aromatic spacer group, revealing the impact on thermal stability and optical properties. This work contributes to the development of materials with tailored electronic properties for use in electronics and photonics (Khan et al., 2003).
Optical and Nonlinear Optical Properties
The exploration of bis(alkoxy)phenyl ethynyl oligomers demonstrates their potential for applications requiring nonlinear optical properties. These compounds exhibit good thermal stability and varying emission characteristics depending on their substituents, highlighting their relevance for developing materials with specific optical functionalities (Amin et al., 2017).
Propiedades
IUPAC Name |
1-ethoxy-4-[2-(4-pentylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h8-11,14-17H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMWBMCJKXXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346183 | |
| Record name | 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethoxyphenyl)ethynyl)-4-pentylbenzene | |
CAS RN |
95480-29-8 | |
| Record name | 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)


![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)




